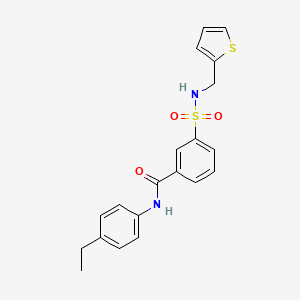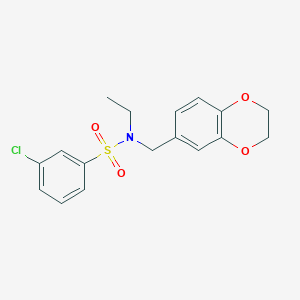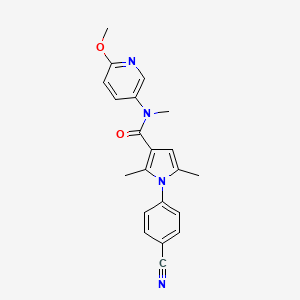
N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide, commonly known as EFPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EFPT belongs to the class of pyridine carboxamide derivatives, which have been studied extensively for their pharmacological properties.
作用機序
EFPT exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. Specifically, EFPT has been shown to enhance the activity of the cholinergic system, which is involved in learning and memory processes. EFPT also acts as a partial agonist of the 5-HT1A receptor, which is involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
EFPT has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, reducing oxidative stress, and modulating inflammation. EFPT has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One advantage of EFPT in lab experiments is its high potency and selectivity for its target receptors, which allows for precise and reproducible results. However, EFPT's complex synthesis process and limited availability may pose challenges for researchers looking to study its effects in vivo.
将来の方向性
There are several future directions for research on EFPT, including:
1. Further studies on its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its potential as an antidepressant and anxiolytic agent in clinical trials.
3. Studies on its potential as an anti-cancer agent in various types of cancer.
4. Development of more efficient and scalable synthesis methods for EFPT to facilitate its use in research and clinical applications.
In conclusion, EFPT is a promising compound that has shown potential for therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.
合成法
EFPT can be synthesized using a multistep process, which involves the reaction of 2-methyl-6-thiophen-3-ylpyridine-3-carboxylic acid with 2-amino-5-fluoro-4-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to further reactions, including N-alkylation and esterification, to yield EFPT.
科学的研究の応用
EFPT has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, EFPT has shown promising results in preclinical studies as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In psychiatry, EFPT has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, EFPT has shown potential as an anti-cancer agent, particularly in the treatment of breast cancer.
特性
IUPAC Name |
N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-3-24-18-10-14(20)4-6-17(18)22-19(23)15-5-7-16(21-12(15)2)13-8-9-25-11-13/h4-11H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMFDADJPHMRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)NC(=O)C2=C(N=C(C=C2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-Benzodioxol-5-yloxy)-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7682853.png)
![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)
![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)


![2-(6-Methoxy-1-benzofuran-3-yl)-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B7682898.png)
![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)
